2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol
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Overview
Description
2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol is an organic compound with the molecular formula C₁₂H₁₈N₂O₃S and a molecular weight of 270.35 g/mol . It is also known by other names such as 2-[4-(phenylsulfonyl)piperazino]-1-ethanol and 2-[4-(benzenesulfonyl)piperazin-1-yl]ethan-1-ol . This compound is characterized by the presence of a piperazine ring substituted with a phenylsulfonyl group and an ethanol moiety.
Preparation Methods
The synthesis of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol typically involves the reaction of piperazine with phenylsulfonyl chloride in the presence of a base, followed by the addition of ethylene oxide . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:
Substitution: The ethanol moiety can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or acetonitrile . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed .
Comparison with Similar Compounds
2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol can be compared with other similar compounds such as:
1-(Phenylsulfonyl)piperazine: This compound lacks the ethanol moiety and has different chemical properties and applications.
1-Tosylpiperazine: Similar to this compound but with a tosyl group instead of a phenylsulfonyl group.
2-(4-(Benzenesulfonyl)piperazin-1-yl)ethanol: Another name for the same compound, highlighting its structural similarity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c15-11-10-13-6-8-14(9-7-13)18(16,17)12-4-2-1-3-5-12/h1-5,15H,6-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPAFAQQVCZXOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349927 |
Source
|
Record name | 2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49640765 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
16017-63-3 |
Source
|
Record name | 2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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